BenchChemオンラインストアへようこそ!

3-(Allyloxy)-4-hydroxybenzaldehyde

Influenza Neuraminidase Inhibition Antiviral Drug Discovery Structure-Activity Relationship

3-(Allyloxy)-4-hydroxybenzaldehyde (CAS 52507-49-0) is a synthetic disubstituted benzaldehyde featuring a C-3 allyloxy ether and a C-4 hydroxyl group, classified as a non-nitrogenous aromatic ether neuraminidase (NA) inhibitor. It was identified as the most potent compound (Compound in a 32-analogue structure-activity relationship (SAR) study inspired by a marine fungal metabolite, demonstrating a structurally simple scaffold with a synthetically accessible route.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
Cat. No. B1368985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Allyloxy)-4-hydroxybenzaldehyde
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESC=CCOC1=C(C=CC(=C1)C=O)O
InChIInChI=1S/C10H10O3/c1-2-5-13-10-6-8(7-11)3-4-9(10)12/h2-4,6-7,12H,1,5H2
InChIKeyGUSZIMPCXDGFQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Allyloxy)-4-hydroxybenzaldehyde: Neuraminidase Inhibitor Lead and Chemical Intermediate Procurement Guide


3-(Allyloxy)-4-hydroxybenzaldehyde (CAS 52507-49-0) is a synthetic disubstituted benzaldehyde featuring a C-3 allyloxy ether and a C-4 hydroxyl group, classified as a non-nitrogenous aromatic ether neuraminidase (NA) inhibitor [1]. It was identified as the most potent compound (Compound 15) in a 32-analogue structure-activity relationship (SAR) study inspired by a marine fungal metabolite, demonstrating a structurally simple scaffold with a synthetically accessible route [1]. This compound serves a dual role as a biologically active small molecule for influenza drug discovery programs and as a regioselectively functionalized benzaldehyde building block in organic synthesis.

Why 3-(Allyloxy)-4-hydroxybenzaldehyde Cannot Be Replaced by Generic Benzaldehydes in Neuraminidase-Targeting Procurement


Substitution of 3-(allyloxy)-4-hydroxybenzaldehyde with generic hydroxybenzaldehydes such as vanillin (3-methoxy-4-hydroxybenzaldehyde) or ethylvanillin will result in a loss of influenza neuraminidase inhibitory activity. SAR analysis demonstrates that the specific allyl ether moiety at the C-3 position is critical—it outperforms isopentyl, propyl, propargyl, and isopentene ethers—and that the C-4 hydroxyl group must remain unsubstituted for optimal interaction with the enzyme's catalytic residue Asp151 [1]. Furthermore, the aldehyde group at C-1 is essential for charge-charge interactions with the arginine triad (Arg118, Arg292, Arg371) in the neuraminidase active site; replacing this with a carboxylic acid, as in the historical benzoic acid inhibitor class, elevates IC50 values from the micromolar to the millimolar range [1].

Quantitative Differentiation Evidence: 3-(Allyloxy)-4-hydroxybenzaldehyde vs. In-Class and Historical Comparator Potency


Neuraminidase Inhibitory Potency: 3-(Allyloxy)-4-hydroxybenzaldehyde vs. Benzoic Acid Derivative Class

In a direct, head-to-head panel screen of 32 synthesized analogues, 3-(allyloxy)-4-hydroxybenzaldehyde (Compound 15) was identified as the most potent neuraminidase inhibitor [1]. Its IC50 values against three pandemic H1N1 strains are approximately 37- to 40-fold more potent than the reported IC50 range for the historical benzoic acid derivative class of NA inhibitors [1]. The compound also showed superior potency in the primary screen compared to its closest structural analogs, including Compound 13, which lacks the C-4 hydroxyl group [1].

Influenza Neuraminidase Inhibition Antiviral Drug Discovery Structure-Activity Relationship

Therapeutic Selectivity: Cytotoxicity Window for 3-(Allyloxy)-4-hydroxybenzaldehyde in Mammalian Host Cells

The therapeutic window of 3-(allyloxy)-4-hydroxybenzaldehyde was assessed by comparing its antiviral IC50 to its cytotoxicity in Madin-Darby canine kidney (MDCK) cells, a standard host cell model for influenza [1]. The compound demonstrated low cytotoxicity with a CC50 > 600 μM, resulting in a selectivity index (SI) greater than 22 [1]. This indicates a quantifiable safety margin between the concentration required for antiviral effect and that which causes host cell damage.

Selectivity Index Antiviral Safety Cytotoxicity Profiling

Critical Substituent SAR: C-3 Allyl Ether vs. Alternative Alkyl Ethers in Neuraminidase Inhibition

Within the 32-analogue panel, a comparative SAR analysis of the C-3 ether substituent was performed [1]. The allyl ether moiety of 3-(allyloxy)-4-hydroxybenzaldehyde conferred superior inhibitory activity compared to analogs bearing isopentyl, propyl, propargyl, or isopentene ethers at the same position [1]. This was attributed to the optimal steric bulk and conformational flexibility of the allyl group, which allows productive interaction with the hydrophobic pocket formed by Trp178 and Ile222 while avoiding steric clashes in the neuraminidase active site.

Ether Substituent SAR Medicinal Chemistry Optimization Neuraminidase Inhibitor Design

Structural Confirmation and Purity Benchmarking for 3-(Allyloxy)-4-hydroxybenzaldehyde Procurement

Reliable procurement of bioactive 3-(allyloxy)-4-hydroxybenzaldehyde requires verification against published characterization data. The original synthesis paper reports a melting point of 66–67 °C for the purified compound [1], which serves as a rapid identity and purity checkpoint. Commercial vendors such as Bidepharm provide the compound at 98% standard purity with batch-specific QC documentation including NMR, HPLC, or GC , allowing buyers to benchmark received material against the research-grade specification used in published activity studies.

Compound Characterization Quality Control Synthetic Chemistry

Application Scenarios for 3-(Allyloxy)-4-hydroxybenzaldehyde Based on Quantitative Differentiation Evidence


Lead Scaffold for Non-Nitrogenous Influenza Neuraminidase Inhibitor Optimization

3-(Allyloxy)-4-hydroxybenzaldehyde is the most potent scaffold in its series against pandemic H1N1 neuraminidase (IC50 ~26 μM), providing a validated starting point for medicinal chemistry optimization [1]. Its ~40-fold potency advantage over millimolar-level benzoic acid inhibitors [1] justifies its selection as a lead for fragment-based or structure-guided design campaigns targeting the Neuraminidase active site, particularly guided by the published molecular docking pose showing key interactions with Arg118, Arg292, Arg371, and Asp151 [1].

Selective Antiviral Probe with Favorable In Vitro Safety Margin for Influenza Studies

With a selectivity index >22 (CC50 > 600 μM in MDCK cells vs. IC50 ~26 μM) [1], this compound is suitable as an antiviral probe molecule in cell-based influenza infection models where host cell toxicity must be minimized. Its low cytotoxicity makes it appropriate for co-treatment experiments, time-of-addition assays, and mechanistic studies of neuraminidase-dependent viral egress without confounding cell death artifacts [1].

Synthetic Building Block for Regioselectively Functionalized Benzaldehyde Derivatives

The orthogonal reactivity of the aldehyde, phenolic hydroxyl, and allyloxy groups of 3-(allyloxy)-4-hydroxybenzaldehyde makes it a versatile intermediate for constructing more complex aryl ether libraries [1]. The allyl group can be further functionalized via Claisen rearrangement, olefin metathesis, or thiol-ene click chemistry, while the aldehyde serves as a handle for reductive amination, Knoevenagel condensation, or hydrazone formation. Commercial availability at 98% purity with QC certificates supports its use in multistep synthetic sequences where impurity carryover is a concern.

Positive Control for Non-Carboxylic Acid Neuraminidase Inhibitor Screening Assays

Given its classification as a structurally novel, non-nitrogenous, non-carboxylic acid neuraminidase inhibitor [1], 3-(allyloxy)-4-hydroxybenzaldehyde can serve as a mechanistically distinct positive control in high-throughput screening campaigns aiming to identify new chemical matter beyond the traditional sialic acid mimetic or carboxylic acid-containing scaffolds. Its simple chemical structure facilitates analog synthesis for hit-to-lead expansion [1].

Quote Request

Request a Quote for 3-(Allyloxy)-4-hydroxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.